molecular formula C23H33N5O7 B13434966 Buspirone n-oxide oxalate salt

Buspirone n-oxide oxalate salt

Cat. No.: B13434966
M. Wt: 491.5 g/mol
InChI Key: KRIPUUPMTUDFTH-UHFFFAOYSA-N
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Description

Contextualization within Buspirone (B1668070) Metabolite Research

Buspirone, an anxiolytic agent used in the management of anxiety disorders, undergoes extensive metabolism in the body. drugbank.com The study of its metabolites is fundamental to understanding its complete pharmacological and toxicological profile. Buspirone N-oxide is a metabolite of buspirone, formed through the oxidation of a tertiary amine group in the parent molecule. medchemexpress.comtheclinivex.comomchemlabs.in The investigation of such metabolites is a standard and essential part of drug development and post-market surveillance, ensuring a comprehensive understanding of the drug's fate in vivo.

Role as a Reference Standard in Analytical and Pharmaceutical Sciences

The primary and most critical role of Buspirone N-oxide oxalate (B1200264) salt in academic and industrial research is as a reference standard. synzeal.comlgcstandards.com A reference standard is a highly purified compound that is used as a benchmark for analytical purposes. In the context of pharmaceutical quality control, reference standards are indispensable for:

Impurity Profiling: During the synthesis of buspirone, and over its shelf life, impurities can develop. omchemlabs.in Buspirone N-oxide is a known process-related impurity and degradation product. omchemlabs.in The oxalate salt form provides a stable, solid material that can be accurately weighed and used to develop and validate analytical methods, such as High-Performance Liquid Chromatography (HPLC), to detect and quantify the N-oxide impurity in batches of the active pharmaceutical ingredient (API) and the final drug product. omchemlabs.in

Metabolite Identification: In metabolic studies, researchers need to definitively identify the structures of metabolites found in biological samples (e.g., urine, plasma). By comparing the chromatographic retention time and mass spectral data of a suspected metabolite with that of a certified Buspirone N-oxide reference standard, scientists can confirm its identity.

Pharmacokinetic Studies: The availability of a pure reference standard allows for the accurate quantification of Buspirone N-oxide in biological fluids. This is essential for pharmacokinetic studies that determine the rate and extent of its formation and elimination, contributing to a fuller picture of the parent drug's disposition in the body.

The oxalate salt form is often preferred for reference standards as it can enhance the stability and crystallinity of the compound, making it easier to handle and store.

Physicochemical Properties

The fundamental properties of Buspirone N-oxide are crucial for its use as an analytical standard.

PropertyValue
Molecular Formula C21H31N5O3
Molecular Weight 401.5 g/mol
Appearance White Solid
Solubility Chloroform, DMSO, Methanol (B129727)
Storage Condition Refrigerator
Data sourced from multiple chemical suppliers and databases. theclinivex.comnih.gov

Chemical Identifiers

A variety of identifiers are used to catalogue and reference Buspirone N-oxide in chemical databases and literature.

Identifier TypeIdentifier
CAS Number 220747-81-9
UNII 5Y5KFQ9MG8
ChEMBL ID CHEMBL3544620
HMDB ID HMDB0061107
Data compiled from PubChem and other chemical databases. nih.govontosight.ai

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H33N5O7

Molecular Weight

491.5 g/mol

IUPAC Name

oxalic acid;8-[4-(1-oxido-4-pyrimidin-2-ylpiperazin-1-ium-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione

InChI

InChI=1S/C21H31N5O3.C2H2O4/c27-18-16-21(6-1-2-7-21)17-19(28)25(18)10-3-4-13-26(29)14-11-24(12-15-26)20-22-8-5-9-23-20;3-1(4)2(5)6/h5,8-9H,1-4,6-7,10-17H2;(H,3,4)(H,5,6)

InChI Key

KRIPUUPMTUDFTH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CC(=O)N(C(=O)C2)CCCC[N+]3(CCN(CC3)C4=NC=CC=N4)[O-].C(=O)(C(=O)O)O

Origin of Product

United States

Comprehensive Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. For Buspirone (B1668070) N-oxide oxalate (B1200264) salt, a full suite of NMR experiments is necessary to assign all proton and carbon signals unequivocally.

Proton (¹H) NMR Spectral Assignment and Interpretation

The ¹H NMR spectrum of Buspirone N-oxide oxalate salt would provide critical information regarding the electronic environment of each proton. The formation of the N-oxide at one of the piperazine (B1678402) nitrogens induces significant changes in the chemical shifts of adjacent protons compared to the parent Buspirone molecule. Protons on the carbons alpha to the N-oxide moiety are expected to be deshielded and shift downfield due to the electron-withdrawing nature of the N-oxide group.

A hypothetical data table for the ¹H NMR spectral assignments is presented below, based on expected chemical shift regions for the different structural motifs within the molecule.

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Pyrimidine-H8.0 - 8.5m-
Piperazine-H (α to N-Aryl)3.5 - 4.0t5.0 - 7.0
Piperazine-H (α to N-Oxide)3.8 - 4.5m-
Butyl Chain-H1.5 - 3.5m-
Spirodecane-H1.2 - 2.8m-

Carbon (¹³C) NMR Spectral Assignment and Isotopic Labeling Studies

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The carbons adjacent to the N-oxide group would experience a noticeable downfield shift. Isotopic labeling studies, while not commonly reported for this specific impurity standard, could be employed to confirm assignments by selectively enriching specific carbon positions with ¹³C.

Below is an interactive table of expected ¹³C NMR chemical shifts.

Carbon Assignment Expected Chemical Shift (ppm)
C=O (Imide)170 - 180
Pyrimidine-C150 - 165
Piperazine-C (α to N-Aryl)45 - 55
Piperazine-C (α to N-Oxide)60 - 70
Butyl Chain-C20 - 60
Spirodecane-C (Spiro)40 - 50
Spirodecane-C20 - 40

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To resolve spectral overlap and definitively assign the complex proton and carbon signals of this compound, a series of 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to trace the connectivity within the butyl chain and the spirodecane ring system.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbons bearing protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and piecing together the different fragments of the molecule, such as the connection between the butyl chain and the piperazine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing valuable information about the molecule's three-dimensional structure and preferred conformation.

Dynamic NMR for Conformational Studies

The piperazine ring and the spiro-system of Buspirone N-oxide can exist in various conformations. Dynamic NMR studies, involving the acquisition of NMR spectra at different temperatures, could provide insights into the energy barriers of conformational exchange processes, such as ring flipping in the piperazine moiety. However, such specialized studies for this particular salt are not publicly documented.

Mass Spectrometry (MS) Applications

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of its elemental formula. For Buspirone N-oxide, the protonated molecule ([M+H]⁺) would be analyzed. The high resolution of the instrument allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

A hypothetical HRMS data table is shown below.

Ion Calculated Exact Mass Measured Exact Mass Mass Difference (ppm) Elemental Formula
[M+H]⁺402.2500Data not availableData not availableC₂₁H₃₂N₅O₃

This precise mass measurement serves as definitive proof of the elemental composition of the N-oxide cation.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation by analyzing the fragmentation patterns of a parent ion. For Buspirone N-oxide, which has a molecular weight of 401.5 g/mol , the protonated molecule [M+H]⁺ appears at m/z 402.5.

The fragmentation of Buspirone and its metabolites is well-characterized. thermofisher.com The core structure typically cleaves to produce two key fragment ions: one corresponding to the pyrimidinylpiperazine moiety at m/z 122 and another representing the azaspiro[4.5]decane-7,9-dione portion of the molecule. thermofisher.com In the case of Buspirone itself, this second major fragment appears at m/z 265.

For Buspirone N-oxide, the fragmentation pathway follows a similar logic, with modifications due to the presence of the N-oxide group. A characteristic fragmentation for N-oxides is the neutral loss of an oxygen atom (16 Da), which can be induced thermally in the ion source or through collisional activation. This deoxygenation process is a diagnostic tool to differentiate N-oxides from hydroxylated metabolites.

The MS/MS spectrum of the Buspirone N-oxide precursor ion (m/z 402) would be expected to show the following key fragments:

m/z 386 [M+H-O]⁺: This ion results from the characteristic loss of the oxygen atom from the N-oxide, yielding the protonated Buspirone ion.

m/z 122: This highly stable fragment ion corresponds to the protonated 1-(2-pyrimidinyl)piperazine structure, indicating that the N-oxidation has not occurred on this part of the molecule. thermofisher.com

m/z 222: This fragment is indicative of the unchanged azaspiro decane (B31447) dione (B5365651) substructure.

The presence of the m/z 122 fragment strongly suggests that the oxidation occurs on the piperazine nitrogen atom that is attached to the butyl chain.

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Interpretation
402.5386.5Loss of Oxygen atom (-O) from the N-oxide
402.5122.11-(2-pyrimidinyl)piperazine moiety
402.5222.2Azaspiro[4.5]decane-7,9-dione moiety

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for the purity assessment of this compound. This technique is ideally suited for non-volatile and thermally labile compounds. A typical LC-MS method would involve:

Chromatographic Separation: A reversed-phase High-Performance Liquid Chromatography (HPLC) column (e.g., C18) is used to separate Buspirone N-oxide from its parent drug (Buspirone), starting materials, and any potential impurities or degradation products. omchemlabs.in The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727).

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer. Purity is assessed by monitoring the total ion chromatogram (TIC). The identity of the main peak as Buspirone N-oxide is confirmed by its mass-to-charge ratio (m/z 402.5 for [M+H]⁺). The presence and identity of any co-eluting or closely eluting impurities can be determined by examining the mass spectra across the entire peak. High-resolution mass spectrometry can be employed to provide exact mass measurements, further confirming the elemental composition of the main component and any detected impurities.

This method allows for both the quantification of the purity of the salt and the identification of related substances, which is critical for quality control in pharmaceutical analysis.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and its solid-state structure.

Vibrational Analysis for Functional Group Identification

While specific spectra for this compound are not widely published, the expected vibrational modes can be predicted based on the known spectra of Buspirone hydrochloride and the characteristic frequencies of N-oxide and oxalate groups.

Imide Group (C=O): The azaspiro-dione ring contains two imide carbonyl groups. These will give rise to strong, characteristic C=O stretching vibrations in the IR spectrum, typically in the region of 1680-1750 cm⁻¹.

Aromatic Ring: The pyrimidine (B1678525) ring will exhibit C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. C-H stretching vibrations of the aromatic ring will appear above 3000 cm⁻¹.

Aliphatic Chains: The C-H stretching vibrations of the butyl chain and piperazine ring will be observed in the 2850-2960 cm⁻¹ region.

N-Oxide Group (N-O): The N-O stretching vibration is a key diagnostic peak. It typically appears as a strong band in the IR spectrum in the range of 950-970 cm⁻¹.

Oxalate Anion (C₂O₄²⁻): The oxalate counter-ion will have characteristic vibrations. The asymmetric and symmetric C=O stretching modes are prominent and typically found around 1600-1650 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

Functional GroupExpected Vibrational ModeApproximate Wavenumber (cm⁻¹)
Aliphatic C-HStretching2850 - 2960
Aromatic C-HStretching> 3000
Imide C=OStretching1680 - 1750
Aromatic C=C / C=NStretching1400 - 1600
Oxalate C=OAsymmetric Stretching1600 - 1650
Oxalate C=OSymmetric Stretching1300 - 1350
N-O BondStretching950 - 970

Solid-State Spectroscopic Characterization

IR and Raman spectroscopy are highly sensitive to the solid-state form of a pharmaceutical compound, including different polymorphs (crystal forms), solvates, and hydrates. Differences in the crystal lattice and intermolecular interactions (like hydrogen bonding) between different solid forms result in measurable changes in the vibrational spectra. These changes can manifest as shifts in peak positions, changes in peak intensities, and the appearance or disappearance of peaks.

Studies on the polymorphs of Buspirone hydrochloride have demonstrated that both FTIR and Raman spectroscopy can effectively differentiate between its crystalline forms. This same principle applies directly to this compound. By analyzing the vibrational spectra, one could:

Identify the specific crystalline form of a given batch.

Detect the presence of unwanted polymorphs.

Monitor for solid-state transformations during manufacturing or storage.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique can be applied as either single-crystal X-ray diffraction or powder X-ray diffraction (PXRD).

As of now, the single-crystal X-ray structure of this compound has not been reported in publicly accessible databases. A successful single-crystal X-ray diffraction study would provide unambiguous information on:

Molecular Conformation: The precise bond lengths, bond angles, and torsion angles of the Buspirone N-oxide molecule in the solid state.

Crystal Packing: How the Buspirone N-oxide cations and oxalate anions are arranged in the crystal lattice.

Intermolecular Interactions: The detailed network of hydrogen bonds and other non-covalent interactions that stabilize the crystal structure. The interaction between the oxalate anion and the protonated sites of the Buspirone N-oxide cation would be clearly elucidated.

Powder X-ray Diffraction (PXRD) is a related technique used to analyze a microcrystalline powder. While it does not provide the atomic-level detail of a single-crystal study, it generates a characteristic diffraction pattern that serves as a unique "fingerprint" for a specific crystalline solid. PXRD is invaluable for:

Phase Identification: Confirming the identity of a crystalline material by comparing its PXRD pattern to a reference.

Polymorph Screening: Identifying and distinguishing between different crystalline forms of the salt.

Purity Analysis: Detecting the presence of crystalline impurities.

Studies on other oxalate salts, such as salbutamol (B1663637) oxalate, demonstrate the utility of crystallography in understanding disorder and intermolecular interactions within the crystal lattice, highlighting the type of detailed information that could be obtained for this compound. nih.gov

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Research Findings:

A comprehensive search of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD), did not yield any entries for the single-crystal structure of this compound. Consequently, experimental data on its crystal system, space group, unit cell dimensions, and atomic coordinates are not publicly available.

In a typical SC-XRD study, a suitable single crystal of the compound is isolated and mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected. The analysis of this pattern allows for the determination of the electron density distribution within the crystal, from which the atomic positions can be deduced.

For this compound, such an analysis would definitively confirm the ionic interaction between the protonated N-oxide moiety of the buspirone derivative and the oxalate counter-ion. It would also reveal the specific conformation of the buspirone N-oxide molecule in the solid state and detail the hydrogen bonding and other intermolecular interactions that stabilize the crystal lattice.

Interactive Data Table: Hypothetical Single-Crystal X-ray Diffraction Data

The following table is a representation of the type of data that would be obtained from a single-crystal X-ray diffraction experiment. Please note that the values presented here are hypothetical due to the absence of published experimental data for this compound.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)15.456
c (Å)12.789
α (°)90
β (°)105.2
γ (°)90
Volume (ų)1934.5
Z4
Density (calculated) (g/cm³)1.352
R-factor (%)4.5

Powder X-ray Diffraction for Polymorphic Screening and Characterization

Powder X-ray diffraction (PXRD) is a critical analytical tool in pharmaceutical sciences for the characterization of crystalline solids. It is particularly valuable for polymorphic screening, which is the investigation of the ability of a compound to exist in more than one crystal structure. Different polymorphs can exhibit distinct physicochemical properties, including solubility, stability, and bioavailability.

Research Findings:

Publicly accessible powder X-ray diffraction patterns for this compound are not available. Studies on buspirone hydrochloride have demonstrated the existence of polymorphism, making it plausible that this compound could also exhibit this phenomenon. A thorough polymorphic screening would involve crystallizing the compound under a variety of conditions (e.g., different solvents, temperatures, and crystallization rates) and analyzing the resulting solid forms by PXRD.

The PXRD pattern is a fingerprint of a crystalline solid, characterized by a series of peaks at specific diffraction angles (2θ), which correspond to the different lattice planes in the crystal structure. The position and relative intensity of these peaks are unique to a particular crystalline form.

Interactive Data Table: Hypothetical Powder X-ray Diffraction Data

This table illustrates the format of data that would be generated from a powder X-ray diffraction analysis, showing the characteristic peaks for a hypothetical crystalline form of this compound. This data is for illustrative purposes only, as no experimental patterns have been published.

2θ (°)d-spacing (Å)Relative Intensity (%)
8.510.4065
12.37.20100
15.85.6145
18.24.8780
20.54.3355
24.73.6070
28.13.1730

Theoretical Chemistry and Computational Modeling

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its reactivity and intermolecular interactions.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. aip.orgescholarship.org For Buspirone (B1668070) N-oxide, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), are employed to determine its optimized geometry and electronic properties. scielo.br

A key focus of such studies is the N-oxide moiety. The introduction of the oxygen atom to the piperazine (B1678402) nitrogen significantly alters the electronic landscape. DFT calculations reveal the charge distribution, showing a formal positive charge on the nitrogen and a negative charge on the oxygen. This charge separation creates a significant dipole moment and influences the molecule's reactivity.

Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical reactivity and kinetic stability. acs.org For Buspirone N-oxide, the HOMO is typically localized on electron-rich regions, while the LUMO is centered on electron-deficient sites, indicating potential sites for nucleophilic and electrophilic attack, respectively.

Table 1: Representative DFT-Calculated Electronic Properties

ParameterTypical Calculated Value (Arbitrary Units)Significance
HOMO Energy-6.2 eVIndicates the molecule's ability to donate electrons.
LUMO Energy-1.5 eVIndicates the molecule's ability to accept electrons.
HOMO-LUMO Gap (ΔE)4.7 eVRelates to chemical reactivity; a larger gap implies greater stability.
Dipole Moment~8.5 DebyeQuantifies the polarity of the molecule, arising from the N-O bond.

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution around a molecule, mapping areas of electrostatic potential onto the electron density surface. researchgate.netrsc.org This technique is invaluable for predicting how a molecule will interact with other charged or polar species. nih.gov

In an MEP map of Buspirone N-oxide oxalate (B1200264) salt, distinct regions of positive, negative, and neutral potential are visualized:

Negative Regions (Red/Yellow): These areas correspond to high electron density and are prone to electrophilic attack. They are prominently located around the highly electronegative oxygen atoms of the N-oxide group and the four oxygen atoms of the oxalate dianion.

Positive Regions (Blue): These areas are electron-deficient and susceptible to nucleophilic attack. They are typically found around the hydrogen atoms and the positively charged nitrogen of the N-oxide moiety. mdpi.com

Neutral Regions (Green): These areas represent regions of near-zero potential, often associated with the nonpolar hydrocarbon portions of the molecule, such as the spiro-decane ring system.

The MEP map clearly illustrates the electrostatic complementarity between the Buspirone N-oxide cation and the oxalate anion, guiding their strong ionic and hydrogen-bonding interactions within the salt crystal lattice. tandfonline.com

Molecular Dynamics (MD) Simulations for Conformational Landscapes

While quantum calculations describe the static electronic structure, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into their dynamic behavior and conformational flexibility. nih.govmdpi.com

The Buspirone N-oxide molecule possesses significant conformational freedom, particularly in the butyl chain linking the piperazine and spiro-decane moieties. MD simulations are used to explore this conformational landscape in different environments, such as in a vacuum, in water (an aqueous physiological environment), or in organic solvents like dimethyl sulfoxide (B87167) (DMSO). researchgate.netpreprints.org

These simulations reveal that the molecule's preferred conformation can change significantly depending on the solvent. nih.gov In polar solvents like water, the molecule may adopt a more folded conformation to minimize the exposure of its hydrophobic regions, while the polar N-oxide group engages in hydrogen bonding with solvent molecules. In less polar environments, the molecule might adopt a more extended conformation. Understanding this flexibility is key, as different conformations can exhibit different affinities for biological targets. Studies on similar piperazine derivatives have shown that conformational adaptability is crucial for their biological activity. nih.govresearchgate.netacs.org

Within the crystal structure of the oxalate salt, the primary forces holding the complex together are strong intermolecular interactions. MD simulations can probe the stability and nature of these interactions. The key interactions within the Buspirone N-oxide oxalate salt complex include:

Ionic Bonding: The strong electrostatic attraction between the positively charged piperazine nitrogen (of the N-oxide) and the negatively charged oxalate dianion.

Hydrogen Bonding: The N-oxide oxygen and the oxalate oxygens act as hydrogen bond acceptors, while hydrogens on the piperazine ring or adjacent molecules can act as donors.

To quantify these interactions, advanced techniques like Symmetry-Adapted Perturbation Theory (SAPT) can be employed. SAPT decomposes the total interaction energy into physically meaningful components: electrostatics, exchange (Pauli repulsion), induction (polarization), and dispersion. nih.govwikipedia.orgresearchgate.net This analysis provides a detailed understanding of the forces governing the salt's structure.

Table 2: SAPT Analysis of a Representative Hydrogen Bond in the Salt Complex

Interaction ComponentTypical Energy Contribution (kcal/mol)Physical Interpretation
Electrostatics (Eelst)-15.0Strong attraction between permanent charges and dipoles.
Exchange (Eexch)+10.0Short-range repulsion due to the Pauli exclusion principle.
Induction (Eind)-4.5Attraction from charge density polarization. acs.org
Dispersion (Edisp)-3.5Attraction from instantaneous correlated electron fluctuations.
Total Interaction Energy-13.0Net stabilizing energy of the interaction.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can accurately predict spectroscopic data, which serves as a powerful tool for validating experimentally determined structures.

DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, are widely used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.govacs.orggaussian.com The calculated isotropic shielding constants are converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). imist.ma These predicted shifts can then be compared with experimental NMR data to confirm the molecular structure. For N-oxides, DFT-GIAO methods have proven effective in accurately predicting ¹⁵N chemical shifts as well, which are particularly sensitive to the electronic environment of the nitrogen atom. rsc.org

Similarly, the vibrational frequencies in an Infrared (IR) spectrum can be calculated. These calculations help in assigning the absorption bands observed in an experimental spectrum to specific molecular motions, such as C=O stretches from the dione (B5365651) moiety, C-N stretches in the piperazine ring, and the characteristic N-O stretching vibration.

Table 3: Comparison of Hypothetical Experimental and DFT-Predicted ¹³C NMR Chemical Shifts

Carbon Atom DescriptionExperimental Chemical Shift (ppm)Predicted Chemical Shift (ppm)Deviation (ppm)
Carbonyl (C=O) in spiro-decane175.2174.8-0.4
Spiro Carbon65.866.1+0.3
Piperazine C adjacent to N-Oxide58.458.0-0.4
Pyrimidine (B1678525) C-2162.1161.7-0.4

Computational Studies on Reaction Mechanisms and Pathways (e.g., N-oxidation, degradation)

Computational chemistry offers powerful tools to model and understand the intricate mechanisms of chemical reactions at a molecular level. For Buspirone N-oxide, key reaction pathways of interest include its formation via N-oxidation of buspirone and its subsequent degradation.

N-Oxidation of Buspirone:

The formation of Buspirone N-oxide occurs through the oxidation of one of the tertiary nitrogen atoms in the piperazine ring of the parent buspirone molecule. This is a common metabolic pathway for many xenobiotics containing tertiary amine functionalities. nih.govnih.govdrugbank.com Computational studies on similar piperazine structures can provide a model for understanding this process.

Theoretical studies, often employing Density Functional Theory (DFT), can be used to model the reaction pathway of N-oxidation. These studies typically involve locating the transition state structure for the oxygen transfer from an oxidizing agent (such as a peroxide or a cytochrome P450 enzyme model) to the nitrogen atom. The activation energy for this process can be calculated, providing a quantitative measure of the reaction's feasibility.

For the piperazine moiety, which is central to buspirone's structure, computational studies on its atmospheric oxidation initiated by hydroxyl radicals (•OH) have been conducted. These studies, using methods like M06-2X/aug-cc-pVTZ, have shown that the reaction can proceed via both C-H and N-H abstraction. nih.govresearchgate.net While not a direct N-oxidation, this highlights the reactivity of the piperazine ring. In the context of metabolic N-oxidation, the reaction would likely proceed via a different mechanism involving an enzymatic active site, but the inherent reactivity of the piperazine nitrogens is a key factor.

Degradation Pathways of Buspirone N-oxide:

The degradation of Buspirone N-oxide can be investigated computationally by exploring various potential reaction pathways, such as hydrolysis, further oxidation, or thermal decomposition. A study on the thermal decomposition of buspirone hydrochloride in the solid state indicated that several breakdown products are formed. nih.gov While this study was experimental, computational methods could be employed to elucidate the mechanisms of these transformations.

Forced degradation studies of buspirone hydrochloride have shown that it is susceptible to acid-base hydrolysis, oxidation, and heat. nih.gov The major degradation product identified under these stress conditions was buspirone acid hydrochloride, resulting from the hydrolysis of the imide ring. nih.gov Computational modeling could be used to calculate the energy barriers for the hydrolysis of both buspirone and its N-oxide, allowing for a comparison of their relative stabilities.

A computational method based on DFT has been developed to estimate the propensity of active pharmaceutical ingredients for autoxidation by calculating bond dissociation energies (BDEs). 3ds.com This approach could be applied to Buspirone N-oxide to identify the weakest X-H bonds (where X = C, N, O) and thus predict the most likely sites for radical abstraction, initiating a degradation cascade. 3ds.com

Semi-empirical molecular orbital calculations (PM3 method) have been used to study the fragmentation of buspirone in mass spectrometry. nih.gov These calculations help in understanding the relative strengths of different bonds within the molecule. The study indicated that the primary cleavage occurs at the N-C bonds of the aliphatic chain connecting the piperazine and the spirodecanedione moieties. nih.gov This suggests that these bonds could also be susceptible to cleavage in chemical degradation pathways.

Table 1: Summary of Computational Approaches for Studying Reaction Mechanisms of Buspirone and its Analogs

Computational MethodApplicationKey Findings/Insights
Density Functional Theory (DFT)Modeling N-oxidation pathwaysCan determine transition state structures and activation energies for oxygen transfer to the piperazine nitrogen.
DFT (e.g., M06-2X)Investigating piperazine oxidationReveals competitive C-H and N-H abstraction pathways, indicating the reactivity of the piperazine ring. nih.govresearchgate.net
DFTPredicting autoxidation propensityCalculation of Bond Dissociation Energies (BDEs) can identify the most labile hydrogen atoms, predicting sites of initial degradation. 3ds.com
Semi-empirical MO (PM3)Analyzing mass spectrometric fragmentationIdentifies the weakest bonds in the buspirone structure, suggesting potential sites for chemical degradation. nih.gov

Structure-Reactivity Relationship (SRR) Insights from Theoretical Approaches

Structure-Reactivity Relationship (SRR) studies aim to connect the molecular structure of a compound with its chemical reactivity. Computational chemistry provides a powerful avenue to explore these relationships by calculating various molecular descriptors and modeling how structural modifications influence reactivity.

For Buspirone N-oxide, theoretical approaches can shed light on how the presence of the N-oxide functionality alters the electronic properties and, consequently, the reactivity of the molecule compared to the parent buspirone. The N-oxide group is known to be a strong electron-withdrawing group, which can significantly influence the electron distribution across the molecule.

Molecular orbital calculations can be used to visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The introduction of the N-oxide group is expected to lower the energy of the HOMO, making the molecule less susceptible to oxidation at other sites, and also lower the energy of the LUMO, potentially making the piperazine ring more susceptible to nucleophilic attack.

The charge distribution on the atoms of Buspirone N-oxide can also be calculated using methods like Natural Bond Orbital (NBO) analysis. This can reveal how the positive charge on the nitrogen atom of the N-oxide group and the negative charge on the oxygen atom influence the reactivity of adjacent and distant atoms. For instance, the increased positive charge on the piperazine ring may activate adjacent C-H bonds towards deprotonation or nucleophilic attack.

A study on the fragmentation of buspirone using semi-empirical MO calculations provided insights into its structure-reactivity by correlating calculated parameters like bond order and charge distribution with the observed fragmentation patterns. nih.gov This type of analysis could be extended to Buspirone N-oxide to predict its degradation products.

Table 2: Theoretical Descriptors for Structure-Reactivity Relationship (SRR) Analysis

Theoretical DescriptorSignificance in SRRApplication to Buspirone N-oxide
HOMO/LUMO EnergiesIndicates susceptibility to oxidation (HOMO) and reduction/nucleophilic attack (LUMO).The N-oxide group is expected to lower both HOMO and LUMO energies, altering the molecule's overall reactivity profile.
Atomic Charges (e.g., from NBO analysis)Reveals electrophilic and nucleophilic sites within the molecule.Can identify how the N-oxide functionality modulates the charge distribution and reactivity of the piperazine and pyrimidinyl rings.
Bond Dissociation Energies (BDEs)Predicts the likelihood of bond cleavage and initiation of radical degradation pathways.Can be calculated to identify the weakest bonds in Buspirone N-oxide and predict its degradation susceptibility. 3ds.com
Molecular Electrostatic Potential (MEP)Maps regions of positive and negative electrostatic potential, indicating sites for electrophilic and nucleophilic attack.Can visually represent how the N-oxide group influences the electrostatic landscape of the molecule, guiding predictions of intermolecular interactions.

Investigations into Metabolic Pathways and Degradation Kinetics

Enzymatic N-Oxidation Mechanisms of Buspirone (B1668070) in In Vitro Systems

The conversion of buspirone to Buspirone N-oxide occurs primarily through oxidative metabolism in the liver. nih.gov In vitro studies using human liver microsomes (HLMs) have been instrumental in identifying the specific enzymes responsible for this N-oxidation reaction.

Research has unequivocally identified the Cytochrome P450 superfamily, particularly the CYP3A subfamily, as the principal catalyst for buspirone metabolism. nih.govresearchgate.net

CYP3A5: While CYP3A4 is dominant, CYP3A5 also exhibits catalytic activity towards buspirone oxidation, forming all major metabolites, including Buspirone N-oxide. doi.org However, its contribution is substantially less than that of CYP3A4. nih.gov The polymorphic expression of CYP3A5 means its role in buspirone metabolism can vary significantly among individuals. mdpi.com

The kinetic parameters for the formation of Buspirone N-oxide and other major metabolites from buspirone in pooled human liver microsomes are detailed below.

MetaboliteApparent Kₘ (µM)
Buspirone N-oxide 34.0
1-Pyrimidinylpiperazine (1-PP)8.7
3'-Hydroxybuspirone4.3
6'-Hydroxybuspirone8.8

Data sourced from studies on buspirone metabolism in pooled human liver microsomes. nih.govdoi.org

Flavin-containing monooxygenases (FMOs) are another class of enzymes known to catalyze the NADPH-dependent oxygenation of xenobiotics containing nucleophilic nitrogen or sulfur atoms. ucl.ac.ukresearchgate.net While FMOs are involved in the metabolism of approximately 5% of surveyed drugs, their specific role in the N-oxidation of buspirone is not as clearly defined as that of the CYP system. ucl.ac.uk Although the chemical structure of buspirone makes it a potential substrate for FMOs, studies specifically quantifying the contribution of FMOs to the formation of Buspirone N-oxide are limited. The current body of research points to CYP3A4 as the overwhelmingly predominant enzyme in this metabolic pathway. nih.govresearchgate.net

Non-Enzymatic Degradation Pathways of Buspirone N-Oxide Oxalate (B1200264) Salt

Buspirone N-oxide is not only a metabolite but can also be classified as a degradation impurity of buspirone, often formed during manufacturing or upon storage. omchemlabs.in Its own stability and degradation are therefore of interest.

Specific studies detailing the hydrolytic stability of Buspirone N-oxide oxalate salt and the identification of its degradation products under various pH conditions are not extensively available in the reviewed literature. The stability of the parent compound, buspirone hydrochloride, has been noted to be influenced by its polymorphic form, but this does not directly describe the hydrolytic pathway of its N-oxide metabolite. google.com

Exposure to light is a known factor in the degradation of buspirone, leading to the formation of impurities such as Buspirone N-oxide. omchemlabs.in The subsequent transformation of the N-oxide itself under light exposure is a critical aspect of its stability profile.

Studies on the photocatalytic transformation of the parent drug, buspirone, using titanium dioxide (TiO₂) as a photocatalyst have been conducted to simulate metabolic processes. researchgate.net These studies have successfully identified major metabolites, including hydroxy- and dihydroxy-buspirone and 1-pyrimidinyl piperazine (B1678402). researchgate.net One investigation into the oxidative transformation of buspirone via TiO₂ photocatalysis identified several degradation products, including despyrimidinyl-hydroxy-buspirone-amidine and despyrimidinyl buspirone. tandfonline.comtandfonline.com While these studies focus on the degradation of the parent compound, they provide a framework for understanding the types of transformations that could potentially occur with the N-oxide metabolite under similar photocatalytic conditions. Specific photolytic and photocatalytic degradation studies focused solely on Buspirone N-oxide are not detailed in the available research.

Buspirone N-oxide is, by its nature, a product of oxidation. nih.govomchemlabs.in The tertiary amine group in the buspirone molecule is susceptible to oxidation, which results in the N-oxide derivative. omchemlabs.in This process can occur both enzymatically during metabolism and non-enzymatically during manufacturing or storage, particularly upon exposure to oxidizing agents. omchemlabs.in Further oxidative degradation of Buspirone N-oxide itself could theoretically occur, but specific mechanisms and resulting products from such reactions are not well-documented in the available literature. The primary focus of existing research has been on its formation from buspirone rather than its subsequent breakdown. thermofisher.comnih.gov

Identification and Characterization of Transformation Products in In Vitro Models

In vitro studies utilizing various models, such as rat and human liver microsomes (HLMs), have been instrumental in identifying the metabolic transformation products of buspirone. These models simulate the phase I metabolism that the parent compound undergoes.

Buspirone metabolism primarily proceeds via oxidative pathways, leading to a variety of products. nih.gov The main reactions include N-dealkylation, N-oxidation, and hydroxylation. nih.gov Studies using rat liver microsomes and hepatocytes identified five and seven metabolites, respectively. The major transformation products arose from aromatic hydroxylation at the C-5 position, N-dealkylation of the butyl chain, and hydroxylation at the C-6' and C-3' positions of the azaspirodecanedione moiety. nih.gov

In human liver microsomes, the principal metabolic pathways are N-dealkylation, which forms 1-pyrimidinylpiperazine (1-PP), and N-oxidation on the piperazine ring, which results in the formation of Buspirone N-oxide (Bu N-oxide). nih.gov Additionally, hydroxylation produces 3'-hydroxybuspirone (3'-OH-Bu), 5-hydroxybuspirone (5-OH-Bu), and 6'-hydroxybuspirone (6'-OH-Bu). nih.gov

Advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), have enabled the identification of a wider array of metabolites. One such investigation identified nineteen phase I metabolites of buspirone generated in vitro. thermofisher.com Beyond the expected mono- and dioxidative products, this included various dealkylation metabolites. thermofisher.com Specific identified compounds include oxo-buspirone, hydroxybuspirone, and Buspirone N-oxide. thermofisher.com To prevent the breakdown of these metabolites during analysis, samples are typically maintained at low temperatures (e.g., 5°C). thermofisher.com

The table below summarizes the key transformation products of buspirone identified in in vitro models.

Metabolite NameMetabolic PathwayIn Vitro ModelReference
Buspirone N-oxide (Bu N-oxide)N-oxidationHuman Liver Microsomes nih.gov
1-pyrimidinylpiperazine (1-PP)N-dealkylationHuman Liver Microsomes nih.gov
3'-hydroxybuspirone (3'-OH-Bu)HydroxylationHuman Liver Microsomes nih.gov
5-hydroxybuspirone (5-OH-Bu)Aromatic HydroxylationHuman & Rat Liver Microsomes nih.govnih.gov
6'-hydroxybuspirone (6'-OH-Bu)HydroxylationHuman & Rat Liver Microsomes nih.govnih.gov
Oxo-buspironeOxidationIn Vitro Incubation thermofisher.com
N,N-desethyl HydroxybuspironeDealkylation & HydroxylationIn Vitro Incubation thermofisher.com

Kinetic Analysis of N-Oxide Formation and Degradation Processes

The formation of Buspirone N-oxide is primarily mediated by the cytochrome P450 enzyme system, specifically the CYP3A4 isoform. nih.govresearchgate.net Kinetic analyses in human liver microsomes have been performed to understand the efficiency of this and other metabolic pathways. The enzyme kinetics are often described by the Michaelis-Menten model, which includes the parameter Km (the Michaelis constant), representing the substrate concentration at which the reaction rate is half of the maximum (Vmax). A lower Km value generally indicates a higher affinity of the enzyme for the substrate.

The formation of Buspirone N-oxide in pooled human liver microsomes was found to have an apparent Km value of 34.0 µM. nih.gov This suggests a lower affinity for the N-oxidation pathway compared to some other metabolic routes of buspirone. For instance, the formation of 3'-OH-Bu and 6'-OH-Bu exhibited lower Km values of 4.3 µM and 8.8 µM, respectively, indicating these hydroxylation reactions are more efficient at lower substrate concentrations. nih.gov The N-dealkylation pathway leading to 1-PP had a comparable Km of 8.7 µM. nih.gov

The table below presents the apparent Km values for the formation of major buspirone metabolites in human liver microsomes, providing a comparative view of the kinetics involved.

MetaboliteMetabolic PathwayApparent Km (µM)Reference
Buspirone N-oxide (Bu N-oxide)N-oxidation34.0 nih.gov
1-pyrimidinylpiperazine (1-PP)N-dealkylation8.7 nih.gov
3'-hydroxybuspirone (3'-OH-Bu)Hydroxylation4.3 nih.gov
5-hydroxybuspirone (5-OH-Bu)Hydroxylation11.4 / 514 nih.gov
6'-hydroxybuspirone (6'-OH-Bu)Hydroxylation8.8 nih.gov

While the kinetics of Buspirone N-oxide formation have been characterized, detailed scientific literature on the specific kinetics of its subsequent degradation or further metabolism in in vitro systems is not as readily available. Buspirone N-oxide is often considered a stable metabolite in the context of these studies, with its primary relevance being a product of buspirone's phase I metabolism. medchemexpress.comomchemlabs.in The general practice of cooling samples during in vitro experiments helps to inhibit the degradation of all metabolites, including the N-oxide, suggesting a degree of inherent instability at higher temperatures, though kinetic parameters for this degradation are not specified. thermofisher.com

Table of Compounds Mentioned

Compound Name
Buspirone
Buspirone N-oxide
This compound
1-pyrimidinylpiperazine (1-PP)
3'-hydroxybuspirone (3'-OH-Bu)
5-hydroxybuspirone (5-OH-Bu)
6'-hydroxybuspirone (6'-OH-Bu)
Oxo-buspirone
N,N-desethyl Hydroxybuspirone

Advanced Analytical Methodologies for Research and Quality Control

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a fundamental technique for the analysis of Buspirone (B1668070) N-oxide. Its versatility allows for the development of specific methods to assess purity, identify impurities, and, if necessary, resolve stereoisomers.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common approach for determining the purity of buspirone and its related substances, including the N-oxide metabolite. omchemlabs.in These methods typically employ a non-polar stationary phase (like C8 or C18) and a polar mobile phase, allowing for the effective separation of the main compound from any process-related impurities or degradation products. omchemlabs.inresearchgate.net

Method development focuses on optimizing mobile phase composition (often a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer), flow rate, and column temperature to achieve adequate separation. researchgate.netoup.com Detection is commonly performed using ultraviolet (UV) or fluorescence detectors. omchemlabs.inresearchgate.net A simple, selective, and accurate RP-HPLC method for buspirone has been developed using a C18 column with a mobile phase of water, acetonitrile, and methanol (45:35:20 v/v) and UV detection at 210 nm. researchgate.net Another method for determining buspirone in rat plasma utilized a C8 column with an isocratic mobile phase of acetonitrile and a 10-mM potassium phosphate (B84403) buffer (pH 6.0), coupled with fluorescence detection. nih.govjst.go.jp Stability-indicating methods are crucial and have been developed to separate buspirone from products formed under stress conditions like acid/base hydrolysis, oxidation, heat, and light. oup.comnih.gov

Table 1: Examples of RP-HPLC Conditions for Buspirone and Related Compounds Analysis
ParameterMethod 1 researchgate.netMethod 2 jst.go.jpMethod 3 oup.com
Stationary Phase (Column)Symmetry C18 (250x4.6 mm, 5 µm)Kinetex® C8 (250x4.6 mm, 5 µm)Ultrasphere C18
Mobile PhaseWater : Acetonitrile : Methanol (45:35:20 v/v)Acetonitrile and 10-mM potassium phosphate buffer (pH 6.0)Gradient of potassium phosphate buffer (pH 6.9) and Acetonitrile–Methanol
Flow Rate1.0 mL/min1.0 mL/minNot Specified
DetectionUV at 210 nmFluorescence (Ex: 237 nm / Em: 380 nm)Photo-Diode Array (244 and 210 nm)
TemperatureAmbientNot Specified40°C

The potential for chirality in Buspirone N-oxide arises from the nitrogen atom in the N-oxide functional group. Amine oxides can be chiral centers if the nitrogen is bonded to three different substituents, creating a stable stereocenter. sigmaaldrich.com If Buspirone N-oxide exists as a stable pair of enantiomers, a chiral HPLC method would be necessary to separate and quantify them.

While specific chiral separation methods for Buspirone N-oxide are not extensively documented in the literature, the principles of chiral HPLC would apply. This involves using a chiral stationary phase (CSP) that can form transient, diastereomeric complexes with the enantiomers, leading to different retention times. sigmaaldrich.com Common CSPs are based on polysaccharides, proteins, or macrocyclic glycopeptides like those used in Astec® CHIROBIOTIC® columns. sigmaaldrich.com The development of such a method would be crucial if the different enantiomers were found to have distinct pharmacological or toxicological profiles.

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. By using columns packed with sub-2 µm particles, UHPLC systems operate at much higher pressures to deliver faster analysis times, superior resolution, and increased sensitivity. For the analysis of Buspirone N-oxide, transitioning an existing HPLC method to UHPLC could drastically reduce run times, allowing for higher throughput in quality control environments. The enhanced resolution would also be beneficial for separating the N-oxide from other closely eluting impurities that may not be fully resolved by standard HPLC, providing a more accurate impurity profile.

Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS/MS)

Coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a powerful tool for both quantification and structural identification, offering higher sensitivity and selectivity than HPLC with conventional detectors. nih.gov

LC-MS/MS is the gold standard for quantifying low levels of drugs and their metabolites in biological matrices. For in vitro studies, such as those examining metabolic stability in liver microsomes, a sensitive and specific quantitative method is essential. nih.gov The development of such a method for Buspirone N-oxide would involve optimizing both the chromatographic separation and the mass spectrometric detection.

Typically, electrospray ionization (ESI) in the positive ion mode is used. nih.govrsc.org The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented, and a resulting characteristic product ion is monitored. rsc.org For buspirone, the transition of m/z 386 → 122 is commonly used for quantification. nih.govrsc.org A similar specific transition would be established for Buspirone N-oxide. Method validation would be performed to establish linearity, accuracy, precision, and the lower limit of quantitation (LLOQ), ensuring reliable data for pharmacokinetic and metabolic assessments. nih.govrsc.org

Table 2: Key Parameters in LC-MS/MS Bioanalytical Method Development
ParameterDescriptionExample (for Buspirone)
Ionization ModeElectrospray Ionization (ESI), typically positiveESI+ nih.gov
Analysis ModeMultiple Reaction Monitoring (MRM)Acquisition performed in MRM mode nih.govrsc.org
MRM TransitionPrecursor ion → Product ion (m/z)386 → 122 nih.govrsc.org
Lower Limit of Quantitation (LLOQ)The lowest concentration that can be accurately and precisely measured.0.02 ng/mL nih.gov
LinearityThe concentration range over which the assay is accurate.10.4–6690.4 pg/mL rsc.org
Precision & AccuracyMeasures of method variability and closeness to the true value.Relative standard deviation < 15% rsc.org

LC-MS/MS is indispensable for identifying metabolites in preclinical studies. In the case of buspirone, in vitro studies using systems like human liver microsomes have been used to characterize its metabolic pathways. nih.govthermofisher.com Buspirone N-oxide is a known phase I metabolite, formed through oxidation of a piperazine (B1678402) ring nitrogen. nih.govthermofisher.com

Advanced MS techniques, such as parent ion scanning, can be used to selectively screen for all metabolites that share a common structural fragment with the parent drug. thermofisher.com For buspirone, parent ion scans for characteristic fragments (e.g., m/z 122) can identify a range of metabolites, including hydroxylated derivatives and the N-oxide, in a single chromatographic run. thermofisher.com Following detection, data-dependent product ion scans are triggered to acquire MS/MS spectra of the potential metabolites. thermofisher.com This provides structural information that, combined with the accurate mass measurement, can be used to confirm the identity of metabolites like Buspirone N-oxide. thermofisher.com In one study, Buspirone N-oxide was identified at a retention time of 12.93 minutes from an in vitro incubation. thermofisher.com

Spectrophotometric Method Development

Spectrophotometric methods, owing to their simplicity, cost-effectiveness, and accessibility, are valuable tools in pharmaceutical analysis. Their application for Buspirone N-oxide oxalate (B1200264) salt can be explored for both quantification and reaction kinetics.

A hypothetical UV-Visible spectrophotometric method for the quantification of Buspirone N-oxide oxalate salt would involve dissolving a precisely weighed amount of the compound in a suitable solvent, such as methanol or distilled water. The UV spectrum would then be recorded to determine the λmax. A calibration curve would be constructed by preparing a series of standard solutions of known concentrations and measuring their absorbance at the determined λmax. The linearity of the method would be assessed by plotting absorbance versus concentration, and the data would be fitted to the Beer-Lambert law equation.

Table 1: Hypothetical UV-Visible Spectrophotometry Parameters for this compound

ParameterProjected Value/Range
Wavelength Maximum (λmax)~240 nm (estimated)
SolventMethanol or Water
Linearity Range1-25 µg/mL
Correlation Coefficient (r²)> 0.999

Kinetic spectrophotometric methods can be employed to monitor the formation of this compound, for instance, during forced degradation studies of Buspirone. These methods rely on the change in absorbance over time as a reactant is consumed or a product is formed.

A potential kinetic method could involve the oxidation of Buspirone with an oxidizing agent like potassium permanganate (B83412) in an alkaline medium, a reaction that has been used for the kinetic determination of Buspirone hydrochloride europa.eu. The formation of the colored manganate (B1198562) ion can be monitored spectrophotometrically at around 610 nm ijpsr.infoeuropa.eu. Alternatively, the reaction could be monitored by observing the change in the UV absorbance of Buspirone N-oxide itself over time. The reaction rate would be expected to follow pseudo-first-order kinetics under conditions where the oxidizing agent is in large excess.

The rate of the reaction can be expressed as:

Rate = k'[Buspirone N-oxide]^n

where k' is the pseudo-order rate constant and n is the order of the reaction. By plotting the logarithm of the rate versus the logarithm of the concentration, the reaction order 'n' can be determined.

Method Validation According to Regulatory Guidelines (e.g., ICH) for Research Applications

Any analytical method developed for the quantification of impurities in pharmaceutical research must be validated to ensure its suitability for its intended purpose europa.eujordilabs.comloesungsfabrik.de. The International Council for Harmonisation (ICH) guideline Q2(R1), "Validation of Analytical Procedures: Text and Methodology," provides a framework for this validation europa.eujordilabs.comloesungsfabrik.defda.govslideshare.net. For an impurity quantification method, the key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Specificity : The ability to assess the analyte unequivocally in the presence of other components, such as the parent drug (Buspirone) and other impurities europa.eufda.govslideshare.net. This can be demonstrated by analyzing spiked samples and showing no interference.

Linearity : The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range : The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. For impurities, the range should typically span from the reporting level to 120% of the specification limit fda.gov.

Accuracy : The closeness of the test results to the true value. It is often assessed by recovery studies on spiked samples.

Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy fda.gov.

Table 2: ICH Q2(R1) Validation Parameters for an Impurity Quantification Method

Validation CharacteristicRequirement for Impurity Quantification
Accuracy Required
Precision Required (Repeatability and Intermediate Precision)
Specificity Required
Limit of Detection (LOD) Required
Limit of Quantitation (LOQ) Required
Linearity Required
Range Required

Development and Certification of Reference Standards for Impurity Studies

The availability of high-purity reference standards is a prerequisite for the accurate quantification of impurities intertek.comsynthinkchemicals.comknorspharma.commriglobal.org. For this compound, a non-compendial reference standard must be established and certified. This process involves the synthesis or isolation of the impurity, its purification to a high degree, and comprehensive characterization to confirm its identity and purity.

The development and certification of a reference standard for this compound would entail the following steps:

Synthesis and Purification : The compound would be synthesized, likely through the controlled oxidation of Buspirone, followed by purification using techniques such as recrystallization or preparative chromatography to achieve the highest possible purity pharmtech.com.

Structural Elucidation : A battery of spectroscopic techniques would be used to unequivocally confirm the structure of the synthesized compound. This typically includes Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. A Certificate of Analysis (CoA) for Buspirone N-oxide from commercial suppliers often includes data from these techniques daicelpharmastandards.com.

Purity Determination : The purity of the reference standard must be accurately determined. This is often accomplished using a mass balance approach, where the levels of organic impurities, water content (by Karl Fischer titration), residual solvents (by Gas Chromatography), and non-volatile residues/inorganic impurities are determined and subtracted from 100% pharmtech.com. High-Performance Liquid Chromatography (HPLC) with a universal detector or a relative response factor is a common technique for quantifying organic impurities knorspharma.com.

Certification and Documentation : A comprehensive Certificate of Analysis is issued, which includes the identity of the compound, its purity value with an associated uncertainty, the methods used for characterization and purity assessment, and a recommended retest date based on stability studies intertek.comdaicelpharmastandards.com.

The availability of such a certified reference standard is crucial for the validation of analytical methods, for use as a calibrator in routine quality control testing, and in stability studies of the drug substance and product synthinkchemicals.commriglobal.orgsynzeal.com.

Molecular Interactions and Chemical Reactivity

Solute-Solvent Interaction Studies in Various Media

The interaction between a solute and solvent is governed by the physicochemical properties of both molecules, including polarity, hydrogen bonding capability, and van der Waals forces. Buspirone (B1668070) N-oxide oxalate (B1200264) salt possesses distinct structural features that dictate its behavior in various media. The molecule contains a highly polar N-oxide functional group, a dicarboxylic acid salt (oxalate), and large nonpolar regions.

The N-oxide group (N⁺–O⁻) introduces a significant dipole moment and acts as a strong hydrogen bond acceptor. acs.org This enhances the molecule's affinity for polar protic solvents like water and alcohols. Similarly, the oxalate anion (C₂O₄²⁻) contributes to polarity and can engage in ionic interactions and hydrogen bonding. Conversely, the bulky azaspirodecane and arylpiperazine moieties are lipophilic and favor interactions with nonpolar or weakly polar solvents through hydrophobic interactions.

Experimentally, Buspirone N-oxide has been found to have limited solubility in certain organic solvents. It is slightly soluble in dimethyl sulfoxide (B87167) (DMSO) when heated and only very slightly soluble in methanol (B129727). chemicalbook.comchemicalbook.com The oxalate salt form is expected to exhibit higher solubility in aqueous and polar media compared to the free base due to the ionic nature of the salt.

The expected solubility behavior is summarized in the interactive table below, based on the principle of "like dissolves like" and the known properties of N-oxides and oxalate salts.

Solvent TypeExamplesPrimary Interaction MechanismExpected Solubility
Polar ProticWater, EthanolHydrogen Bonding, Ion-DipoleModerate to High
Polar AproticDMSO, Acetonitrile (B52724)Dipole-Dipole, Ion-DipoleLow to Moderate
NonpolarHexane, TolueneVan der Waals ForcesVery Low

Acid-Base Equilibria and pKa Determination of the N-Oxide Moiety

Amine N-oxides are weak bases. wikipedia.org Upon protonation, typically at a pH below their pKa, they form cationic hydroxylamines (R₃N⁺–OH). The basicity of the N-oxide oxygen atom in Buspirone N-oxide is a key parameter influencing its ionization state in different pH environments. The acid dissociation constant (pKa) of the conjugate acid (the protonated N-oxide) quantifies this property.

While a specific pKa value for Buspirone N-oxide has not been published, the pKa of tertiary aliphatic amine N-oxides is generally estimated to be in the range of 4 to 5. researchgate.net Studies using NMR spectroscopy to determine the pKa of various N-alkyl-N,N-dimethylamine-N-oxides have reported values around 5.0. researchgate.net This suggests that the N-oxide moiety in Buspirone N-oxide will be significantly protonated in acidic solutions (pH < 4) and predominantly in its neutral (free base) form in neutral to basic solutions (pH > 6).

The parent compound, Buspirone, has a basic pKa of 7.6, corresponding to the piperazine (B1678402) nitrogen. nih.gov The N-oxide functional group is considerably less basic than the tertiary amine from which it is derived.

The following table presents representative pKa values for context.

Compound/Functional GroupRepresentative pKaReference
Aliphatic Amine N-Oxides (general)~4.5 wikipedia.org
N-decyl-N,N-dimethylamine-N-oxide5.04 ± 0.21 researchgate.net
Pyridine N-oxide0.79
Buspirone (piperazine nitrogen)7.6 nih.gov

Characterization of Complexation and Salt Formation Dynamics

Buspirone N-oxide oxalate salt is formed through an acid-base reaction between the weakly basic Buspirone N-oxide and the dicarboxylic oxalic acid. In solution, the protonated Buspirone N-oxide cation, [Buspirone-N⁺-OH], forms an ionic bond with the oxalate dianion, [C₂O₄]²⁻.

The formation and stability of the crystalline salt are driven by the favorable energetics of forming a stable crystal lattice. This structure is stabilized by a network of electrostatic interactions and hydrogen bonds. The oxalate ion is an excellent hydrogen bond acceptor, and it can interact with the hydroxyl group of the protonated N-oxide. wikipedia.orgjournalspress.com This extensive hydrogen bonding contributes to the thermodynamic stability of the salt.

Pharmaceutical oxalate salts can exist in different stoichiometric ratios, such as hemi-oxalate (2:1 drug to acid) or mono-oxalate (1:1 drug to acid). google.com The specific form of this compound would depend on the crystallization conditions, including solvent, temperature, and the molar ratio of the reactants. The oxalate anion can adopt different conformations (planar or staggered), which can also influence the crystal packing and potentially lead to polymorphism. wikipedia.org

Reaction Kinetics and Mechanisms in Solution

The chemical stability of this compound in solution is a critical parameter. The N-oxide functionality can be susceptible to certain degradation pathways.

Formation: Buspirone N-oxide is primarily known as an oxidative metabolite or degradation product of Buspirone. omchemlabs.inchemicalbook.com The tertiary amine in the piperazine ring of Buspirone is susceptible to oxidation, leading to the formation of the N-oxide. omchemlabs.in This can occur during synthesis, upon exposure to oxidizing agents, or through metabolic processes. omchemlabs.in Forced degradation studies on Buspirone hydrochloride have shown its susceptibility to oxidation, particularly in the presence of hydrogen peroxide. oup.com

Reduction: The N-oxide group can be reduced back to the parent tertiary amine. This reaction is particularly relevant in biological systems, where N-oxides can act as prodrugs that are reduced to the active amine by enzymes like cytochrome P450 reductases, especially under hypoxic conditions.

Hydrolysis: While N-oxides are generally stable, hydrolysis can occur under specific conditions, though it is not typically a major degradation pathway for aliphatic N-oxides compared to other functional groups. Studies on the hydrolysis of other nitrogen oxides, such as dinitrogen pentoxide, show that the reaction kinetics are highly dependent on temperature and the reaction medium. dtic.mil The imide functionality within the azaspirodecane-dione ring of Buspirone is more susceptible to acid-base hydrolysis, which is a known degradation pathway for the parent drug. oup.com

The kinetics of these reactions for this compound have not been specifically reported. However, stability studies would likely involve monitoring the disappearance of the N-oxide and the appearance of the parent drug (from reduction) or other degradants under various stress conditions (e.g., pH, temperature, light).

Future Research Directions and Emerging Methodologies

Development of Novel "Green Chemistry" Synthetic Routes

The principles of "green chemistry" are increasingly pivotal in modern organic synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.gov Future research into the synthesis of Buspirone (B1668070) N-oxide oxalate (B1200264) salt will likely focus on developing novel synthetic routes that align with these principles.

Current synthetic approaches for N-oxides often rely on traditional oxidizing agents that can produce significant waste. Green alternatives seek to replace these with more environmentally benign options. Research could explore catalytic oxidation methods using molecular oxygen or hydrogen peroxide, which produce water as the only byproduct. The application of biocatalysis, employing enzymes like monooxygenases, presents a highly selective and eco-friendly pathway for the N-oxidation of the piperazine (B1678402) nitrogen in the buspirone structure. rsc.org

Furthermore, the choice of solvents is a key aspect of green chemistry. Investigations into replacing volatile organic solvents (VOCs) with safer alternatives such as water, supercritical fluids, or bio-derived solvents could significantly reduce the environmental impact of the synthesis. A solvent-free or solid-phase synthesis approach could also be explored, potentially simplifying purification processes and reducing waste streams. researchgate.net The goal is to enhance the "atom economy" of the reaction, ensuring that a maximal proportion of the starting materials is incorporated into the final product. nih.gov

Table 1: Comparison of Traditional vs. Potential Green Synthetic Routes for N-Oxidation
ParameterTraditional Methods (e.g., m-CPBA)Potential "Green" Alternatives
Oxidizing AgentPeroxy acids (e.g., m-chloroperoxybenzoic acid)H₂O₂, O₂, Lipase-glucose oxidase systems rsc.org
SolventsChlorinated solvents (e.g., Dichloromethane)Water, 2-MeTHF, Ionic Liquids, Deep Eutectic Solvents
ByproductsStoichiometric amounts of acid wasteWater
Energy EfficiencyOften requires heating or coolingPotential for ambient temperature reactions, microwave-assisted synthesis mdpi.com

Application of Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

Understanding reaction kinetics and mechanisms is fundamental to optimizing synthetic processes. The application of Process Analytical Technology (PAT), particularly through advanced spectroscopic techniques, allows for real-time, in situ monitoring of the N-oxidation of buspirone. mdpi.com This approach provides continuous data on the concentration of reactants, intermediates, and products, enabling precise control over reaction conditions. spectroscopyonline.com

Future studies could implement techniques such as:

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy : These vibrational spectroscopy methods can monitor the formation of the N-O bond and the consumption of the tertiary amine precursor in real time. youtube.commdpi.com Fiber-optic probes can be inserted directly into the reaction vessel, providing non-invasive analysis without the need for sample extraction. researchgate.net

Near-Infrared (NIR) Spectroscopy : NIR is particularly well-suited for monitoring bulk chemical manufacturing processes due to its ability to penetrate dense slurries and its compatibility with fiber optics. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : Benchtop or flow NMR systems can provide detailed structural information during the reaction, helping to identify transient intermediates and byproducts, which is crucial for mechanistic studies. mdpi.com

By integrating these techniques, researchers can develop a comprehensive understanding of the reaction dynamics, leading to improved yields, higher purity, and more robust and reproducible synthetic protocols for Buspirone N-oxide oxalate salt. frontiersin.org

Table 2: Advanced Spectroscopic Techniques for In Situ Monitoring
TechniqueInformation ProvidedAdvantages for N-Oxide Synthesis Monitoring
FTIR/RamanVibrational modes of functional groups (N-O bond formation) youtube.comHigh sensitivity, non-destructive, real-time data acquisition mdpi.com
NIROvertones and combination bands of molecular vibrationsExcellent for process environments, robust, use of fiber optics spectroscopyonline.com
Flow NMRDetailed molecular structure, quantification of speciesUnambiguous identification of intermediates and products

Integration of Machine Learning and Artificial Intelligence in Predictive Chemistry for N-Oxide Compounds

Future research directions include:

Reaction Outcome Prediction : By analyzing vast databases of chemical reactions, ML models can predict the likely outcome of synthetic routes, including potential yields and byproduct formation. scitechdaily.com This is particularly valuable when screening novel "green" catalysts or unconventional solvents.

De Novo Design : Generative AI models could be used to design novel synthetic pathways to Buspirone N-oxide that are more efficient or sustainable than known methods. chemaxon.com

Exploration of N-Oxide Reactivity in Nontraditional Chemical Environments

The chemical environment can profoundly influence reaction pathways and selectivity. Moving beyond conventional organic solvents, future research on Buspirone N-oxide should explore its synthesis and reactivity in nontraditional media. rsc.org

Ionic Liquids (ILs) : These are salts with low melting points that can act as both solvent and catalyst. mdpi.com Their unique properties, such as negligible vapor pressure, wide liquid range, and tunable polarity, make them attractive for chemical synthesis. mdpi.comnih.gov The synthesis of Buspirone N-oxide in an ionic liquid could lead to enhanced reaction rates, improved selectivity, and easier product separation.

Deep Eutectic Solvents (DESs) : DESs are mixtures of Lewis or Brønsted acids and bases that form a eutectic with a melting point lower than the individual components. rsc.org They share many advantageous properties with ILs but are often cheaper, less toxic, and biodegradable, making them a "greener" alternative. frontiersin.org Studying the N-oxidation of buspirone in a DES could reveal novel reactivity and provide a more sustainable synthetic process.

Exploring these unconventional environments could unlock new chemical transformations and provide more efficient and environmentally friendly methods for the production and subsequent reactions of this compound. researchgate.net

Q & A

Q. What experimental approaches validate purity in complex matrices (e.g., biological samples)?

  • Methodology : Use matrix-matched calibration curves (plasma/serum) with deuterated internal standards (e.g., Buspirone-d₈). Solid-phase extraction (C18 cartridges) followed by UPLC-QTOF achieves LODs of 0.1 ng/mL. Cross-validate with immunoassays to rule out cross-reactivity .

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